![molecular formula C22H19N5O3 B2430047 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate de méthyle CAS No. 1795295-23-6](/img/structure/B2430047.png)

2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

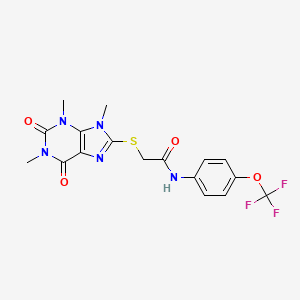

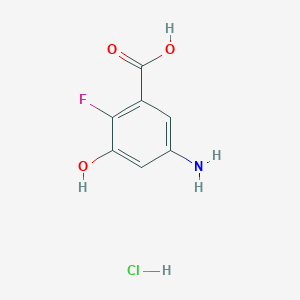

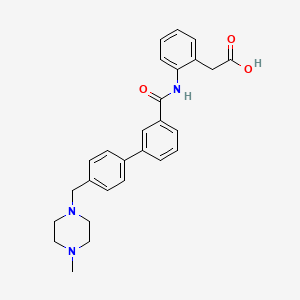

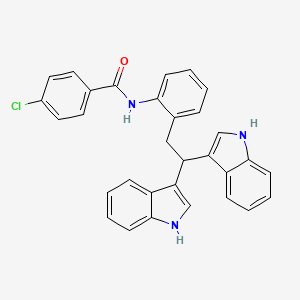

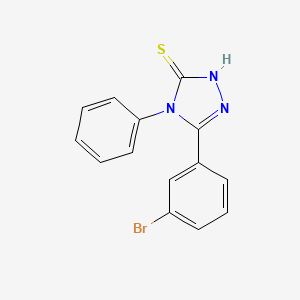

Methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a useful research compound. Its molecular formula is C22H19N5O3 and its molecular weight is 401.426. The purity is usually 95%.

BenchChem offers high-quality methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les motifs triazoliques, y compris le composé en question, présentent d'excellentes propriétés anticorrosion. Des chercheurs ont étudié leur potentiel en tant qu'inhibiteurs de la corrosion des métaux dans divers environnements .

- Les structures hybrides amino-triazole, telles que celle décrite, possèdent des propriétés chélatantes. Ces molécules peuvent former des complexes stables avec les ions métalliques, qui trouvent des applications en chimie analytique, en remédiation environnementale et en extraction de métaux .

- Les dérivés amino-triazole ont démontré des propriétés antibactériennes. La structure du composé peut contribuer à inhiber la croissance bactérienne ou à perturber les membranes bactériennes .

- Le système cyclique triazolique du composé pourrait potentiellement interagir avec les enzymes. Des chercheurs ont étudié des structures similaires pour leurs effets inhibiteurs sur les enzymes impliquées dans des maladies telles que la maladie d'Alzheimer (par exemple, BACE1) et le cancer .

- Les cycles amino méthylène-triazole sont associés à des activités pharmacologiques. Bien que des études spécifiques sur ce composé soient limitées, des structures apparentées ont montré des promesses en tant qu'agents anticancéreux, anti-TB et anti-inflammatoires .

- La structure unique du composé suggère des interactions potentielles de type médicament. Des études computationnelles ou des essais expérimentaux pourraient explorer son affinité de liaison à des cibles médicamenteuses spécifiques .

Propriétés anticorrosion

Agents chélateurs

Activité antibactérienne

Inhibition enzymatique

Activités pharmacologiques

Interactions de type médicament

En résumé, le « 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate de méthyle » est prometteur dans les revêtements anticorrosion, la chélation des ions métalliques, les applications antibactériennes, l'inhibition enzymatique, la pharmacologie et le développement de médicaments. Les chercheurs devraient continuer à étudier ses propriétés afin de libérer son plein potentiel dans ces domaines divers . 🌟

Mécanisme D'action

Target of Action

Similar compounds containing imidazole and pyrrole moieties have been reported to show a broad range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

It’s worth noting that compounds with similar structures have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that these compounds may interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds, it is likely that multiple biochemical pathways could be affected .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

methyl 2-[(1-benzyl-5-pyrrol-1-yltriazole-4-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O3/c1-30-22(29)17-11-5-6-12-18(17)23-20(28)19-21(26-13-7-8-14-26)27(25-24-19)15-16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSAMVJMMLUKTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2429967.png)

![3-(3,3-dimethyl-2-oxobutyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2429968.png)

![4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2429973.png)

![tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate](/img/structure/B2429975.png)

![3-Methoxy-4-[(1-phenylpyrazol-3-yl)methoxy]benzaldehyde](/img/structure/B2429980.png)

![2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2429981.png)